

In-Depth Technical Guide to the Spectral Characteristics of Pure Lomatin

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Compound of Interest		
Compound Name:	Lomatin	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of pure **Lomatin** (9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one), a naturally occurring pyranocoumarin. This document details the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The information is intended to aid in the identification, characterization, and quality control of **Lomatin** for research and drug development purposes. Detailed experimental protocols for acquiring this spectral data are also provided.

Chemical Structure and Properties

• IUPAC Name: 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one

Synonyms: Lomatin

CAS Numbers: 1147-25-7, 19380-05-3

Molecular Formula: C14H14O4

Molecular Weight: 246.26 g/mol



Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Lomatin**. The following tables summarize the ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectral Data of **Lomatin**

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.58	d	8.5	H-4
7.29	d	8.5	H-5
6.78	d	8.5	H-6
6.21	d	9.5	H-3
4.72	dd	8.5, 4.5	H-9'
3.23	dd	17.0, 8.5	H-10'a
2.85	dd	17.0, 4.5	H-10'b
1.39	S	-	8'-CH₃ (cis)
1.25	S	-	8'-CH₃ (trans)
2.0-3.0	br s	-	9'-OH

Table 2: 13C NMR Spectral Data of Lomatin



Chemical Shift (δ) ppm	Assignment
161.4	C-2
156.4	C-7
154.0	C-8a
143.5	C-4
128.7	C-5
115.8	C-6
112.9	C-4a
112.7	C-3
108.2	C-8
78.9	C-8'
69.3	C-9'
31.0	C-10'
25.1	8'-CH₃ (cis)
20.6	8'-CH₃ (trans)

Infrared (IR) Spectroscopy

The IR spectrum of **Lomatin** reveals characteristic absorption bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectral Data of Lomatin



Wavenumber (cm ⁻¹)	Intensity	Assignment
3450	Strong, Broad	O-H stretch (hydroxyl group)
2975, 2930, 2870	Medium	C-H stretch (aliphatic)
1720	Strong	C=O stretch (lactone)
1610, 1570, 1490	Medium	C=C stretch (aromatic)
1385, 1370	Medium	C-H bend (gem-dimethyl)
1260	Strong	C-O stretch (lactone)
1125	Strong	C-O stretch (aryl ether)
840	Strong	C-H bend (aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Lomatin** exhibits absorption maxima characteristic of the coumarin chromophore.

Table 4: UV-Vis Spectral Data of Lomatin

Solvent	λmax (nm)	Molar Absorptivity (ε)
Methanol	222, 253, 298, 328	-
Ethanol	221, 252, 297, 327	-
Chloroform	225, 255, 300, 330	-

Molar absorptivity data is not consistently available in the literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Lomatin**.

Table 5: Mass Spectrometry Data of **Lomatin**



m/z	Relative Intensity (%)	Assignment
246	100	[M] ⁺ (Molecular Ion)
228	45	[M - H ₂ O] ⁺
213	80	[M - H ₂ O - CH ₃]+
187	60	[M - C ₃ H ₇ O] ⁺ (Loss of isopropanol side chain)
159	30	[C ₉ H ₇ O ₃] ⁺

Experimental Protocols NMR Spectroscopy

- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).
- Sample Preparation: 5-10 mg of pure **Lomatin** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- 1H NMR Data Acquisition:

Pulse Program: zg30

• Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

Acquisition Time: 4.0 s

¹³C NMR Data Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024



Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Acquisition Time: 1.8 s

 Data Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to TMS at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in ¹³C spectra.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two) equipped with a universal attenuated total reflectance (UATR) accessory or a KBr pellet press.
- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of pure Lomatin with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Transfer the mixture to a pellet die and press under high pressure to form a transparent disc.
- Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

 A background spectrum of the empty sample holder or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

• Instrumentation: A double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800).



Sample Preparation: A stock solution of Lomatin is prepared by dissolving an accurately
weighed sample in a suitable UV-grade solvent (e.g., methanol, ethanol, chloroform). The
stock solution is then diluted to a concentration that gives an absorbance reading between
0.2 and 0.8 AU.

Data Acquisition:

Wavelength Range: 200-800 nm

Scan Speed: Medium

o Slit Width: 1.0 nm

 The spectrum is recorded against a solvent blank. The wavelengths of maximum absorbance (λmax) are determined from the resulting spectrum.

Mass Spectrometry (MS)

 Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD).

 Sample Introduction (GC-MS): A dilute solution of Lomatin in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.

GC Column: HP-5ms (or equivalent)

Injector Temperature: 250 °C

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

MS Data Acquisition:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Range: m/z 40-550

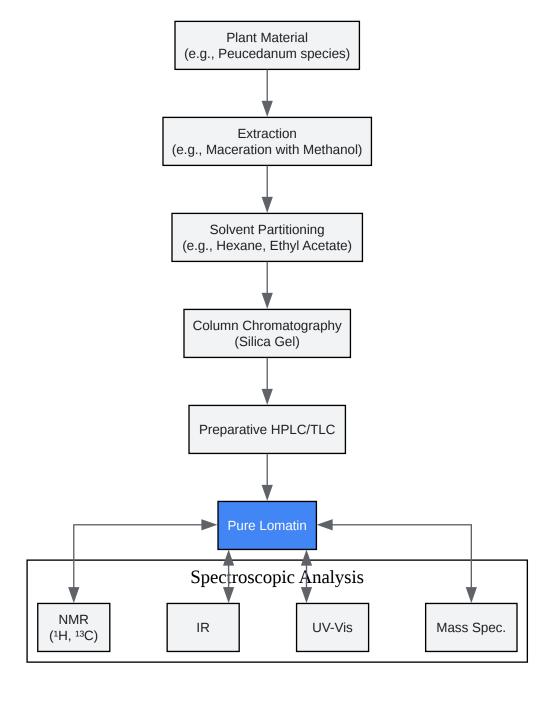


o Ion Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Signaling Pathways and Experimental Workflows

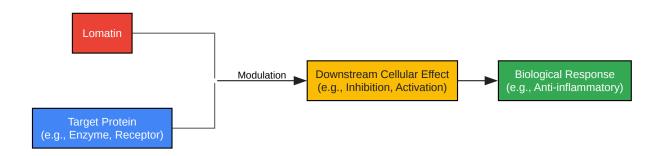
The following diagrams illustrate a generalized workflow for the isolation and spectroscopic analysis of **Lomatin**, and a conceptual representation of its potential interaction with a biological target, which is a common area of investigation for natural products.





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Caption: Workflow for the isolation and spectroscopic characterization of **Lomatin**.



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Caption: Conceptual signaling pathway of **Lomatin**'s potential biological activity.

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